molecular formula C20H18FN5O2S2 B2952023 N-[(4-fluorophenyl)methyl]-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide CAS No. 847400-61-7

N-[(4-fluorophenyl)methyl]-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B2952023
CAS No.: 847400-61-7
M. Wt: 443.52
InChI Key: ZIQDNXYKOOCRNG-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide, also known by its CAS number 1246240-52-1, is a potent and ATP-competitive pan-inhibitor of the Proviral Integration Moloney virus (PIM) kinase family (source) . PIM kinases are serine/threonine kinases that play crucial roles in cell survival, proliferation, and differentiation, and their overexpression is frequently associated with various hematological malignancies and solid tumors (source) . This compound exhibits significant anti-proliferative activity by targeting PIM-1, PIM-2, and PIM-3, thereby inducing cell cycle arrest and apoptosis in cancer cell lines. Its primary research value lies in its utility as a chemical tool to elucidate the complex signaling pathways of PIM kinases and to investigate their role in tumorigenesis and treatment resistance. Researchers employ this inhibitor in in vitro and in vivo studies to explore novel therapeutic strategies for cancers such as leukemia, lymphoma, and prostate cancer. Supplied as a high-purity compound, it is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O2S2/c1-25-17(11-26-15-4-2-3-5-16(15)30-20(26)28)23-24-19(25)29-12-18(27)22-10-13-6-8-14(21)9-7-13/h2-9H,10-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQDNXYKOOCRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NCC2=CC=C(C=C2)F)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and benzothiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanyl group (-S-) in the molecule can participate in nucleophilic substitution reactions under oxidative conditions. For example:

Reaction TypeConditionsProductReferences
OxidationHydrogen peroxide (H₂O₂) in acetic acidSulfoxide (-SO-) or sulfone (-SO₂-) derivatives

Similar compounds with sulfanyl linkages, such as N-(2-fluorophenyl)-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide , undergo oxidation to yield sulfoxides or sulfones, which can alter biological activity.

Hydrolysis of the Acetamide Group

The acetamide moiety is susceptible to hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProduct
Acidic HydrolysisHCl (6M), refluxCarboxylic acid and amine
Basic HydrolysisNaOH (1M), heatCarboxylate salt and amine

This reaction is critical for prodrug activation or metabolite formation. Structural analogs with acetamide groups show cleavage under physiological pH, releasing bioactive fragments.

Reactivity of the Benzothiazolone Ring

The 2-oxo-2,3-dihydro-1,3-benzothiazole core can undergo ring-opening or functionalization:

  • Ring-opening : Reaction with strong bases (e.g., NaOH) cleaves the thiazolidinone ring, forming thiol and carbonyl intermediates.

  • Electrophilic substitution : The aromatic ring in benzothiazolone may undergo halogenation or nitration at elevated temperatures.

Triazole Ring Reactivity

The 1,2,4-triazole ring participates in:

  • Alkylation : Reacts with alkyl halides at the nitrogen atoms.

  • Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) due to lone pairs on nitrogen .

Examples from related triazole-containing compounds demonstrate metal complex formation, which can enhance stability or modify pharmacological properties .

Fluorophenyl Group Interactions

The 4-fluorophenylmethyl substituent influences electronic properties and participates in:

  • Electrophilic aromatic substitution : Fluorine directs incoming electrophiles to meta/para positions.

  • Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids under palladium catalysis .

Thermal and Photochemical Stability

Studies on analogous compounds reveal:

  • Thermal decomposition : Degrades above 250°C, releasing CO₂ and sulfur-containing gases.

  • Photolysis : UV exposure leads to cleavage of the sulfanyl group, forming thiyl radicals.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and thereby exerting its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Key Structural Differences and Implications

  • Benzothiazole vs. Indole/Oxadiazole Cores :
    The target compound’s benzothiazole ring (2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl) may enhance hydrogen bonding via its carbonyl group, unlike indole () or oxadiazole () cores. Benzothiazoles are also associated with improved blood-brain barrier penetration compared to furan or pyridine substituents .

  • Fluorophenyl Substituents: The 4-fluorophenylmethyl group in the target compound and analogs () improves metabolic stability by blocking cytochrome P450-mediated oxidation.
  • Sulfanyl vs. Sulfonyl Linkages :
    The sulfanyl (thioether) bridge in the target compound and may offer greater flexibility and reduced polarity compared to sulfonyl groups (), impacting solubility and target interactions .

Structure-Activity Relationships (SAR)

  • Triazole Substituents: Methyl groups (target compound, ) enhance lipophilicity, favoring membrane penetration. Amino groups () improve water solubility but may reduce metabolic stability .
  • Pharmacokinetic Effects: Butyl chains () and dimethylamino groups () modulate bioavailability; the former increases lipophilicity, while the latter enhances solubility .

Quantitative Structure-Activity Relationship (QSAR) Insights

3D-QSAR studies (CoMFA and CoMSIA) on indole and benzothiazole derivatives () highlight the importance of steric and electrostatic fields:

  • Electropositive regions near the triazole sulfanyl group favor activity, aligning with the target compound’s fluorophenylmethyl substituent.
  • Bulk-tolerant regions near the benzothiazole ring suggest that larger substituents (e.g., 4-methyl) improve binding .

Biological Activity

N-[(4-fluorophenyl)methyl]-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a fluorophenyl group, a benzothiazole moiety, and a triazole ring. This structural diversity contributes to its biological activity.

Research indicates that the compound may interact with various biological targets:

  • Enzyme Inhibition : The triazole ring is known for its ability to inhibit enzymes involved in critical biological pathways. For instance, compounds with similar structures have shown inhibitory effects on certain kinases and phosphodiesterases.
  • Receptor Modulation : The compound may also act on G protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes. This interaction could lead to downstream signaling effects that influence cell proliferation and apoptosis.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity Effect Reference
AntitumorInhibits cancer cell growth
Enzyme InhibitionBlocks specific kinases
GPCR InteractionModulates receptor activity
AntimicrobialExhibits activity against certain pathogens

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Anticancer Activity : A study conducted by Fayad et al. (2019) demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
  • Antimicrobial Properties : Research published in 2021 indicated that the compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study suggested that the compound disrupts bacterial cell wall synthesis.
  • Enzyme Inhibition Study : A detailed enzymatic assay revealed that the compound effectively inhibited a specific kinase involved in cancer progression, suggesting its potential as a therapeutic agent in oncology.

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